GSK-3β Potency Advantage Over the 2-Pyridyl Analog CHEMBL549536
Replacing the 2-phenyl ring of 404828-08-6 with a 2-pyridyl moiety (CHEMBL549536) diminishes inhibitory potency for GSK-3β. 404828-08-6 exhibits a Ki of 24 nM, whereas CHEMBL549536 shows a Ki of 73 nM, representing a 3-fold loss in binding affinity [1]. This SAR finding demonstrates that a hydrophobic aryl substituent at the quinazoline 2-position is critical for optimal GSK-3 engagement.
| Evidence Dimension | GSK-3β inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | CHEMBL549536 (2-pyridyl analog): Ki = 73 nM |
| Quantified Difference | 3.0-fold higher affinity for the 2-phenyl compound |
| Conditions | In vitro kinase inhibition assay using recombinant human GSK-3β; data curated from Bebbington et al. (2009) Bioorg Med Chem Lett |
Why This Matters
For end-users requiring maximum GSK-3 engagement per unit mass, the 2-phenyl variant provides superior target coverage at equivalent concentrations, enabling lower working concentrations in biochemical assays.
- [1] Bebbington D, Binch H, Charrier JD, Everitt S, Fraysse D, Golec J, Kay D, Knegtel R, Mak C, Mazzei F et al. The discovery of the potent aurora inhibitor MK-0457 (VX-680). Bioorg Med Chem Lett. 2009;19(13):3586-92; BindingDB Entry BDBM50162083 and BDBM50293701. View Source
